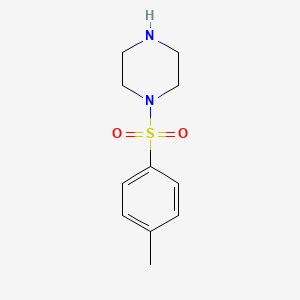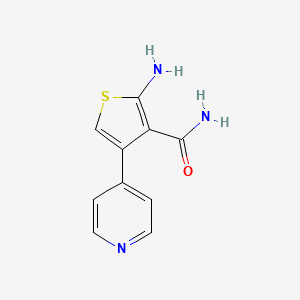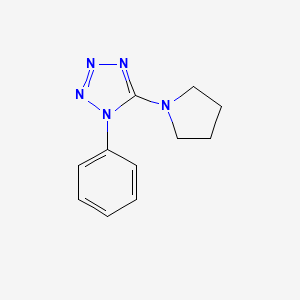
1-(トルエン-4-スルホニル)ピペラジン
概要
説明
1-(Toluene-4-sulfonyl)piperazine is an organic compound with the molecular formula C₁₁H₁₆N₂O₂S. It is a white or off-white crystalline solid that is stable at room temperature. This compound is soluble in various organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
科学的研究の応用
1-(Toluene-4-sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
It is known that sulfonamide drugs, which have a similar functional group, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase .
Mode of Action
They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth .
Result of Action
The paralysis of worms caused by piperazine compounds can help in the removal or expulsion of these parasites from the host body .
Action Environment
It is generally recommended to store such compounds at room temperature, protected from light .
生化学分析
Biochemical Properties
1-(Toluene-4-sulfonyl)piperazine plays a significant role in biochemical reactions, particularly in the field of proteomics . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain proteins, which can be utilized in the study of protein-protein interactions and protein-ligand binding . Additionally, 1-(Toluene-4-sulfonyl)piperazine can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
1-(Toluene-4-sulfonyl)piperazine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to cause changes in the expression levels of certain genes, which can lead to alterations in cellular behavior . Furthermore, 1-(Toluene-4-sulfonyl)piperazine can affect cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 1-(Toluene-4-sulfonyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to specific proteins and enzymes, altering their activity and function . This binding can result in the inhibition or activation of enzymatic reactions, thereby affecting various biochemical pathways . Additionally, 1-(Toluene-4-sulfonyl)piperazine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Toluene-4-sulfonyl)piperazine can change over time. The compound’s stability and degradation are important factors to consider . Studies have shown that 1-(Toluene-4-sulfonyl)piperazine remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(Toluene-4-sulfonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation . At higher doses, toxic or adverse effects can occur, including enzyme inhibition and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
1-(Toluene-4-sulfonyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . This can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of 1-(Toluene-4-sulfonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its biochemical activity and function .
Subcellular Localization
1-(Toluene-4-sulfonyl)piperazine exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity .
準備方法
1-(Toluene-4-sulfonyl)piperazine can be synthesized through the reaction of p-toluenesulfonyl chloride with piperazine in the presence of a base . The general synthetic route involves dissolving p-toluenesulfonyl chloride in an organic solvent, adding piperazine, and then adjusting the pH with a base. The reaction mixture is then filtered or crystallized to obtain the final product .
Industrial Production Methods:
Batch Process: Involves the stepwise addition of reactants and careful control of reaction conditions to ensure high yield and purity.
Continuous Process: Utilizes a continuous flow of reactants and products, which can be more efficient and scalable for large-scale production.
化学反応の分析
1-(Toluene-4-sulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted piperazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form p-toluenesulfonic acid and piperazine.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
- Substituted piperazine derivatives
- p-Toluenesulfonic acid
- Various oxidized or reduced forms of the compound
類似化合物との比較
- 1-Benzhydryl-4-(toluene-4-sulfonyl)-piperazine
- N,N’-Bis(p-toluenesulfonyl)piperazine
- 4-(4-Methylphenylsulfonyl)piperazine
Conclusion
1-(Toluene-4-sulfonyl)piperazine is a valuable compound in organic synthesis and scientific research. Its unique chemical properties and versatility make it an important intermediate in the development of various chemical and pharmaceutical products.
特性
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDYFUMWJSVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351591 | |
| Record name | 1-(toluene-4-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27106-51-0 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27106-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(toluene-4-sulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27106-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)


